molecular formula C7H5ClO2 B11997562 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- CAS No. 1123-64-4

2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl-

Cat. No.: B11997562
CAS No.: 1123-64-4
M. Wt: 156.56 g/mol
InChI Key: MVBHZTNEVAESLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- is an organic compound with the molecular formula C7H5ClO2 It is a derivative of benzoquinone, characterized by the presence of a chlorine atom and a methyl group on the cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- can be achieved through several methods. One common approach involves the chlorination of 2,5-dimethyl-1,4-benzoquinone under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and is conducted in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Higher oxidation state quinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted benzoquinone derivatives.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- involves its ability to undergo redox reactions, which can affect cellular processes. The compound can interact with molecular targets such as enzymes and proteins, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects. These interactions can modulate signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadiene-1,4-dione, 2-chloro-: Lacks the methyl group, making it less hydrophobic.

    2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-: Contains an additional chlorine atom, which can alter its reactivity and biological activity.

    2,5-Cyclohexadiene-1,4-dione, 2-chloro-3-hydroxy-: Has a hydroxyl group, which can affect its solubility and reactivity.

Uniqueness

2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methyl- is unique due to the presence of both a chlorine atom and a methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile reagent in organic synthesis and as a candidate for therapeutic applications.

Properties

CAS No.

1123-64-4

Molecular Formula

C7H5ClO2

Molecular Weight

156.56 g/mol

IUPAC Name

2-chloro-6-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C7H5ClO2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3

InChI Key

MVBHZTNEVAESLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(C1=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.